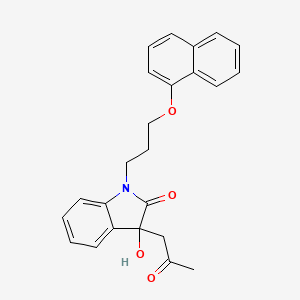
3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one, also known as HNPAOI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HNPAOI is a type of indolinone derivative that has been synthesized and studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one is not fully understood, but it is believed to act as a potent antioxidant and anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which can help to prevent damage to DNA and other cellular components. 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one has also been shown to have a protective effect on neurons, which may help to prevent neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one in lab experiments is its high purity and stability. 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one has been synthesized using optimized methods, which ensures that it is of high quality and purity. However, one of the limitations of using 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are many potential future directions for the study of 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one. One area of research is its potential use as a therapeutic agent for various diseases. Another area of research is its potential use as a tool for studying the mechanisms of inflammation and oxidative stress in cells. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one and its potential applications in scientific research.
Synthesemethoden
The synthesis of 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one involves the condensation of 3-naphthol with 3-bromo-1-propanol to form 3-(3-naphthyloxy)propyl bromide. This intermediate is then reacted with 3-oxopropylindolin-2-one to produce 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one. The synthesis of 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one has been extensively studied for its potential applications in scientific research. One of the key areas of research is its use as a potential therapeutic agent for various diseases. 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-hydroxy-1-(3-naphthalen-1-yloxypropyl)-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-17(26)16-24(28)20-11-4-5-12-21(20)25(23(24)27)14-7-15-29-22-13-6-9-18-8-2-3-10-19(18)22/h2-6,8-13,28H,7,14-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFFSQZLUMMGGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=CC=CC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

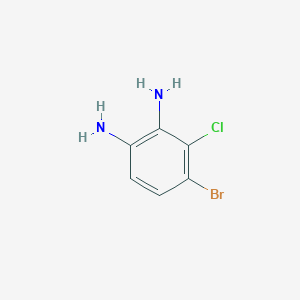
![N-(4-ethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2384983.png)
![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2384984.png)
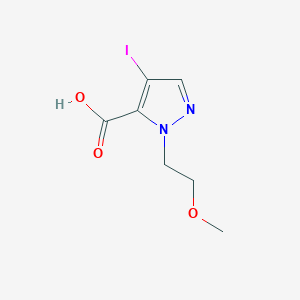
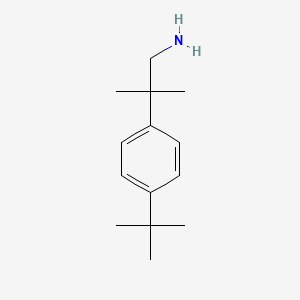
![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2384988.png)
![N,N-diethyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2384989.png)

![Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2384991.png)
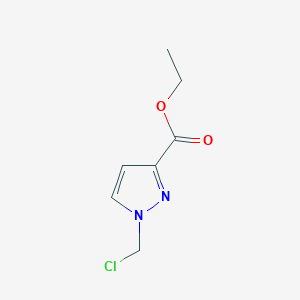
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2384993.png)
![N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2384994.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2384995.png)
